molecular formula C21H25N3O2 B3019556 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide CAS No. 2248936-82-3

1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide

Cat. No.: B3019556
CAS No.: 2248936-82-3
M. Wt: 351.45
InChI Key: MKDSIYLDQUGKHL-UHFFFAOYSA-N
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Description

1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide is a complex organic compound that features a carbazole moiety linked to a piperidine ring via a hydroxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide typically involves multiple steps, starting with the functionalization of the carbazole ring. One common approach is the alkylation of 9H-carbazole with an appropriate halohydroxypropyl derivative under basic conditions to form the intermediate 3-(9H-carbazol-9-yl)-2-hydroxypropyl compound. This intermediate is then reacted with 4-piperidinecarboxylic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    2-(9H-carbazol-9-yl)ethyl methacrylate: Another carbazole derivative used in polymer synthesis.

    1,3-di(9H-carbazol-9-yl)benzene: Used in organic electronics for its excellent charge transport properties.

    4,4′,4′′-tris(9H-carbazol-9-yl)triphenylamine: Known for its application in OLEDs

Uniqueness: 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide stands out due to its unique combination of a carbazole moiety and a piperidine ring, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, from medicinal chemistry to materials science .

Properties

IUPAC Name

1-(3-carbazol-9-yl-2-hydroxypropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c22-21(26)15-9-11-23(12-10-15)13-16(25)14-24-19-7-3-1-5-17(19)18-6-2-4-8-20(18)24/h1-8,15-16,25H,9-14H2,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDSIYLDQUGKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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